D-Glucose-13C,d1
Description
D-Glucose-¹³C,d₁ is a stable isotope-labeled derivative of D-glucose, featuring a single carbon-13 (¹³C) atom and one deuterium (²H or d) substitution. This compound is primarily utilized in metabolic tracer studies, nuclear magnetic resonance (NMR) spectroscopy, and drug development research to monitor glucose uptake, enzymatic pathways, and isotopic dilution effects . Its molecular formula is C₅¹³CH₁₂O₆, with a molecular weight of 181.15 g/mol . The isotopic purity typically exceeds 98%, ensuring minimal interference in sensitive analytical applications like mass spectrometry and NMR .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-deuterio-2,3,4,5,6-pentahydroxy(213C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i3+1D |
InChI Key |
GZCGUPFRVQAUEE-BLIQJOKYSA-N |
Isomeric SMILES |
[2H][13C@](C=O)([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-Glucose-13C,d1 typically involves the incorporation of carbon-13 into the glucose molecule through biosynthetic or chemical methods. One common approach is to feed microorganisms with carbon-13 labeled substrates, which are then metabolized to produce labeled glucose. Chemical synthesis can also be employed, where specific carbon atoms in the glucose molecule are replaced with carbon-13 through a series of chemical reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using carbon-13 enriched substrates. The microorganisms used in these processes are capable of incorporating the carbon-13 isotope into glucose during their metabolic activities. The labeled glucose is then extracted and purified for various applications.
Chemical Reactions Analysis
Types of Reactions: D-Glucose-13C,d1 undergoes various chemical reactions, including:
Oxidation: Conversion to gluconic acid or glucaric acid.
Reduction: Formation of sorbitol.
Substitution: Formation of glucose derivatives through substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as nitric acid or bromine water.
Reduction: Catalysts like sodium borohydride or hydrogen gas with a metal catalyst.
Substitution: Various organic reagents depending on the desired derivative.
Major Products:
Oxidation: Gluconic acid, glucaric acid.
Reduction: Sorbitol.
Substitution: Various glucose derivatives.
Scientific Research Applications
Chemistry: D-Glucose-13C,d1 is used in NMR spectroscopy to study the structure and dynamics of glucose and its derivatives. The carbon-13 labeling provides enhanced sensitivity and resolution in NMR experiments.
Biology: In biological research, this compound is used as a metabolic tracer to study glucose metabolism in cells and organisms. It helps in understanding the pathways and rates of glucose utilization.
Medicine: In medical research, this compound is used in metabolic studies to investigate disorders related to glucose metabolism, such as diabetes. It is also used in positron emission tomography (PET) imaging to study glucose uptake in tissues.
Industry: In the industrial sector, this compound is used in the production of labeled compounds for research and development purposes. It is also used in quality control processes to ensure the accuracy of analytical methods.
Mechanism of Action
D-Glucose-13C,d1 exerts its effects by participating in the same metabolic pathways as natural glucose. The carbon-13 labeling allows for the tracking and analysis of glucose metabolism through various techniques such as NMR and mass spectrometry. The labeled glucose is metabolized in the same way as natural glucose, providing insights into the molecular targets and pathways involved in glucose metabolism.
Comparison with Similar Compounds
Comparison with Similar Isotope-Labeled Glucose Compounds
Isotopic Labeling and Structural Variations
The table below summarizes key structural and functional differences between D-Glucose-¹³C,d₁ and related isotopologues:
D-Glucose-¹³C,d₁
- Metabolic Tracer : Enables precise tracking of glucose uptake in cancer cell lines, particularly in studies investigating the Warburg effect .
- NMR Applications : Used in protein structural analysis (e.g., LETM1 F-EF-hand domain studies) to resolve calcium-binding dynamics without isotopic interference .
D-Glucose-¹³C₆
- Protein Expression : Serves as the sole carbon source in M9 minimal media for ¹³C/¹⁵N-labeled protein production, enhancing NMR signal resolution in autophagy receptor studies (e.g., SQSTM1/p62) .
- Fatty Acid Synthesis : Labels newly synthesized lipids in isotopic tracing experiments .
D-Glucose-1,6-¹³C₂
- Carbohydrate Metabolism : Highlights compartmentalized glucose utilization in hepatic and muscle tissues, revealing differential insulin sensitivity .
D-Glucose-¹³C₆,d₇
Advantages and Limitations
- D-Glucose-¹³C,d₁ :
- D-Glucose-¹³C₆: Advantages: Uniform labeling ideal for global metabolic profiling.
- D-Glucose-1-¹³C: Advantages: Cost-effective for targeted C1 pathway analysis. Limitations: Limited utility in branched metabolic networks (e.g., pentose phosphate pathway) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
